molecular formula C9H13BrN2O2 B6269384 4-bromo-3-methoxy-1-(oxan-2-yl)-1H-pyrazole CAS No. 2763780-70-5

4-bromo-3-methoxy-1-(oxan-2-yl)-1H-pyrazole

Cat. No. B6269384
CAS RN: 2763780-70-5
M. Wt: 261.1
InChI Key:
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Description

4-bromo-3-methoxy-1-(oxan-2-yl)-1H-pyrazole (commonly referred to as 4-Br-3-Me-oxan-2-yl-pyrazole) is an organic compound used in a variety of scientific research applications. It is a pyrazole-based compound that contains a bromine atom, a methoxy group, an oxan-2-yl group, and a pyrazole ring. This compound has been studied for its unique properties and its potential for use in a range of scientific research applications.

Scientific Research Applications

4-Br-3-Me-oxan-2-yl-pyrazole has been studied for its potential applications in scientific research. It has been used in the synthesis of various compounds, including 4-bromo-3-methoxy-1-(oxan-2-yl)-1H-pyrazole-2-carboxylic acid and its derivatives. These compounds have been studied for their potential applications in drug discovery and development. In addition, 4-Br-3-Me-oxan-2-yl-pyrazole has been used in the synthesis of various polymers and materials. These polymers and materials have potential applications in the fields of nanotechnology, materials science, and catalysis.

Mechanism of Action

The mechanism of action of 4-Br-3-Me-oxan-2-yl-pyrazole is not yet fully understood. However, it is believed that the compound interacts with various biological molecules, such as proteins and enzymes, in order to affect biochemical and physiological processes. The exact mechanism of action is still being studied.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Br-3-Me-oxan-2-yl-pyrazole have not yet been fully elucidated. However, it is believed that the compound may have a range of effects on the body, including anti-inflammatory, anti-cancer, and anti-viral effects. In addition, the compound may have a range of effects on the nervous system, including the modulation of neurotransmitters and the regulation of neuronal activity.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Br-3-Me-oxan-2-yl-pyrazole in lab experiments include its low cost, its high purity, and its ease of synthesis. In addition, the compound is stable and can be stored for long periods of time without degradation. The main limitation of using 4-Br-3-Me-oxan-2-yl-pyrazole in lab experiments is its lack of solubility in water. The compound is only slightly soluble in water, making it difficult to use in aqueous solutions.

Future Directions

The potential future directions for the use of 4-Br-3-Me-oxan-2-yl-pyrazole in scientific research include the development of new compounds and materials, the development of new drugs and therapies, and the exploration of the compound’s potential applications in nanotechnology and materials science. In addition, further research is needed to better understand the compound’s mechanism of action and its potential effects on the body. Finally, further research is needed to explore the compound’s potential applications in other fields, such as agriculture and environmental science.

Synthesis Methods

The synthesis of 4-Br-3-Me-oxan-2-yl-pyrazole is a multi-step process that involves several chemical reactions. The first step involves the reaction of 4-bromo-3-methoxybenzaldehyde with oxalyl chloride to form 4-bromo-3-methoxybenzoyl chloride. This reaction is typically conducted in an organic solvent such as dichloromethane at a temperature of 0-5°C. The second step involves the reaction of 4-bromo-3-methoxybenzoyl chloride with hydrazine hydrate to form 4-bromo-3-methoxy-1-(oxan-2-yl)-1H-pyrazole. This reaction is typically conducted in an organic solvent such as dichloromethane at a temperature of 0-5°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-3-methoxy-1-(oxan-2-yl)-1H-pyrazole involves the reaction of 4-bromo-3-methoxy-1H-pyrazole with oxirane in the presence of a base to form the desired product.", "Starting Materials": [ "4-bromo-3-methoxy-1H-pyrazole", "Oxirane", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 4-bromo-3-methoxy-1H-pyrazole to a reaction flask", "Add oxirane to the reaction flask", "Add base to the reaction flask", "Heat the reaction mixture to a suitable temperature and stir for a suitable time", "Allow the reaction mixture to cool and then extract the product using a suitable solvent", "Purify the product using standard techniques such as column chromatography or recrystallization" ] }

CAS RN

2763780-70-5

Molecular Formula

C9H13BrN2O2

Molecular Weight

261.1

Purity

0

Origin of Product

United States

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